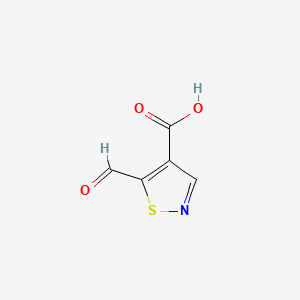

5-formyl-1,2-thiazole-4-carboxylic acid

Description

5-Formyl-1,2-thiazole-4-carboxylic acid (CAS: 532966-59-9) is a heterocyclic compound with the molecular formula C₅H₃NO₃S and a molecular weight of 172.14 g/mol . Its structure features a thiazole ring substituted with a formyl (-CHO) group at position 5 and a carboxylic acid (-COOH) group at position 2. This compound is listed in building block catalogues (e.g., Enamine Ltd) as a precursor for organic synthesis, particularly in multi-component reactions and polymer chemistry . The formyl group enhances its utility in forming Schiff bases or conjugates, making it valuable in materials science and medicinal chemistry.

Properties

IUPAC Name |

5-formyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-2-4-3(5(8)9)1-6-10-4/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLKMRRLWLHAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for 5-formyl-1,2-thiazole-4-carboxylic acid often involve optimized synthetic routes to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-formyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used.

Major Products Formed

Oxidation: 5-carboxy-1,2-thiazole-4-carboxylic acid.

Reduction: 5-hydroxymethyl-1,2-thiazole-4-carboxylic acid.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Table 1: Chemical Reactions of 5-Formyl-1,2-thiazole-4-carboxylic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the formyl group to a carboxylic acid | Potassium permanganate, Chromium trioxide |

| Reduction | Reduces the formyl group to an alcohol | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Electrophilic/nucleophilic substitutions on the thiazole ring | Halogens, nucleophiles |

Chemistry

This compound serves as a critical building block in the synthesis of more complex molecules. Its derivatives are utilized in creating various organic compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that thiazole derivatives exhibit significant biological activities. Studies have suggested that compounds related to this compound may possess antimicrobial and anticancer properties. For instance, thiazole derivatives have shown promise in protecting against diabetes-related complications by improving insulin sensitivity and lipid profiles in animal models .

Medicine

The compound is being explored for potential therapeutic applications. Its derivatives are investigated for their ability to target specific molecular pathways involved in diseases such as cancer and diabetes. The mechanism of action often involves interactions with enzymes and receptors that mediate biological effects.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various thiazole derivatives, including those derived from this compound. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications to the thiazole ring enhanced antimicrobial potency.

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, derivatives of this compound were tested against various cancer cell lines. The findings demonstrated that specific modifications led to increased cytotoxicity in cancer cells while sparing normal cells. This suggests potential for developing targeted cancer therapies based on this compound .

Industrial Applications

Beyond laboratory research, this compound has industrial applications in the production of dyes and agrochemicals. Its ability to act as an intermediate in chemical syntheses makes it valuable for developing agricultural products aimed at pest control and plant disease management .

Mechanism of Action

The mechanism of action of 5-formyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The formyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Physical Properties

Key Research Findings

Synthetic Utility : The formyl group in this compound distinguishes it from halogenated or alkylated analogs, enabling unique reactivity in multi-component syntheses (e.g., triazole formation with nitroalkanes and azides) .

Sensor Performance : Polymers incorporating this compound show Stern-Volmer constants (Ksv) up to 3.83 × 10⁴ M⁻¹, outperforming many commercial sensors in Fe³⁺ detection .

Thermal Stability: Methyl and amino derivatives exhibit higher thermal stability (e.g., 3-methyl analog melts at 235°C) compared to the formyl variant, which may decompose at lower temperatures .

Q & A

Q. What are the optimal synthetic routes for 5-formyl-1,2-thiazole-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like thiourea derivatives with aldehydes or ketones. For example, a thiazole ring can be formed via Hantzsch thiazole synthesis by reacting α-haloketones with thioamides. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- pH : Use mildly acidic conditions (pH 4–6) to stabilize intermediates.

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3). Purify via recrystallization using ethanol/water mixtures. Yield optimization requires iterative adjustment of molar ratios and solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water).

- Structural Confirmation :

- ¹H/¹³C NMR : Confirm formyl (δ ~9.8–10.2 ppm) and carboxylic acid (δ ~12–13 ppm) protons.

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹).

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance).

Cross-validate results with mass spectrometry (ESI-MS) for molecular ion peaks .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity or interaction of this compound with biological targets?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). Key steps:

- Ligand Preparation : Optimize geometry using Gaussian09 at B3LYP/6-31G* level.

- Protein-Ligand Dynamics : Run 100 ns MD simulations (GROMACS) to assess binding stability.

- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., LogP, bioavailability).

Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Address discrepancies through:

- Orthogonal Techniques : Combine NMR with X-ray crystallography for unambiguous structural assignment.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal splitting in complex spectra.

- Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal broadening.

- Statistical Validation : Apply principal component analysis (PCA) to batch data from multiple syntheses.

Publish raw data and computational workflows to enable peer validation .

Q. What factorial design approaches are suitable for optimizing the synthesis of this compound derivatives?

- Methodological Answer : Implement a 2³ full factorial design to evaluate:

- Variables : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).

- Responses : Yield (Y₁), purity (Y₂).

Use Design-Expert® software to analyze interactions and generate response surface models. For example:

| Run | X₁ (°C) | X₂ (mol%) | X₃ (h) | Y₁ (%) | Y₂ (%) |

|---|---|---|---|---|---|

| 1 | 60 | 5 | 4 | 62 | 95 |

| 2 | 80 | 5 | 6 | 78 | 98 |

| Optimize using desirability functions to maximize both yield and purity . |

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across studies on this compound analogs?

- Methodological Answer : Conduct meta-analysis with inclusion criteria:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies).

- Batch Testing : Compare analogs synthesized under identical conditions.

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons.

Investigate solvent effects (e.g., DMSO vs. water solubility) and assay interference (e.g., thiazole autofluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.